
4-Cyclohexene-1,2-diol
Overview
Description
4-Cyclohexene-1,2-diol is an organic compound with the molecular formula C6H10O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atoms in a cyclohexene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cyclohexene-1,2-diol can be synthesized through the oxidation of cyclohexene. One common method involves the use of osmium tetroxide (OsO4) as a catalyst, which facilitates the syn-dihydroxylation of the double bond in cyclohexene to form the diol . Another method involves the hydrolysis of cyclohexene oxide in the presence of water, which yields this compound under mild conditions .
Industrial Production Methods: In industrial settings, the oxidation of cyclohexene using molecular oxygen (O2) over catalysts such as cobalt or iron oxides is a preferred method. This process is conducted under controlled temperatures and pressures to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexene-1,2-diol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form compounds such as cyclohexane-1,2-dione.
Reduction: Reduction reactions can convert it back to cyclohexene or cyclohexanol.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Osmium tetroxide (OsO4) and potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products:
Oxidation: Cyclohexane-1,2-dione
Reduction: Cyclohexanol, Cyclohexene
Substitution: Chlorocyclohexene derivatives
Scientific Research Applications
4-Cyclohexene-1,2-diol has several applications in scientific research:
Biology: It serves as a model compound for studying enzyme-catalyzed oxidation reactions.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclohexene-1,2-diol primarily involves its ability to undergo oxidation and reduction reactions. The hydroxyl groups in the compound can participate in hydrogen bonding and other interactions, making it a versatile intermediate in various chemical processes. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Cyclohexane-1,2-diol: Similar structure but lacks the double bond in the ring.
Cyclohexene oxide: An epoxide derivative that can be hydrolyzed to form 4-Cyclohexene-1,2-diol.
Cyclohexane-1,2-dione: An oxidized form of this compound.
Uniqueness: this compound is unique due to the presence of both a double bond and two hydroxyl groups in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
cyclohex-4-ene-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-3-1-2-4-6(5)8/h1-2,5-8H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVFBFHOQGKOIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00983748 | |
| Record name | Cyclohex-4-ene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00983748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65173-64-0 | |
| Record name | NSC409556 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409556 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohex-4-ene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00983748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


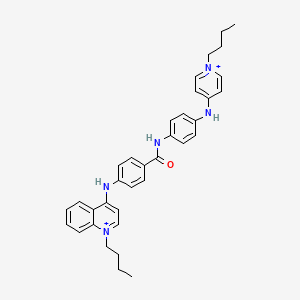
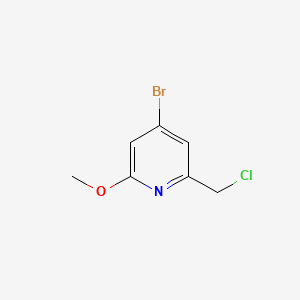
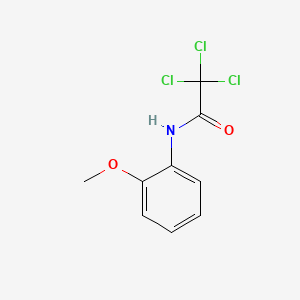
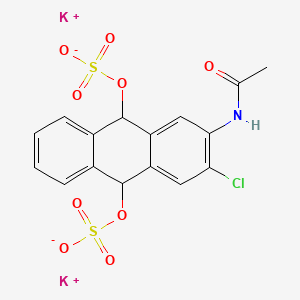
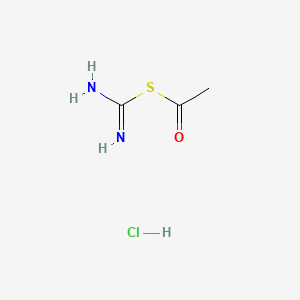
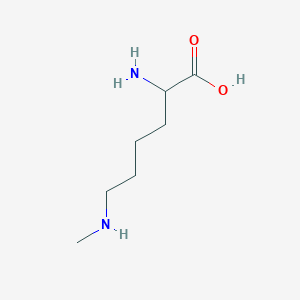
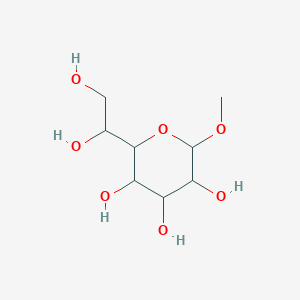
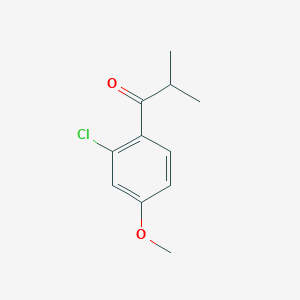

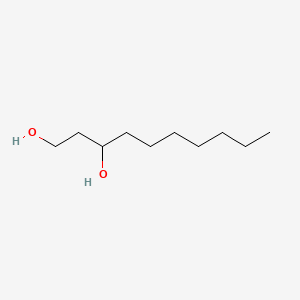
![1H-Pyrrolo[2,3-b]pyridine-3-carbothioamide, 5-bromo-1-(phenylsulfonyl)-](/img/structure/B14165015.png)
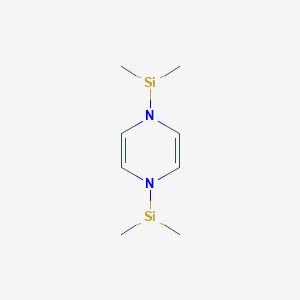
![1-[[2-(3-Bromo-4-ethoxyphenyl)acetyl]amino]-3-methylthiourea](/img/structure/B14165023.png)
![(E)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]-3-phenylprop-2-enamide](/img/structure/B14165026.png)
